3,11-DI(2-FURYL)-10-PROPIONYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
Description
3,11-Di(2-furyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a structurally complex dibenzodiazepine derivative characterized by two furyl substituents at positions 3 and 11, a propionyl group at position 10, and a bicyclic framework. Dibenzodiazepines are a class of heterocyclic compounds with diverse pharmacological activities, including anticancer, antiviral, and central nervous system modulation . The synthesis of such compounds typically involves reactions between enaminoketones and aryl glyoxals or acylation/alkylation of preformed diazepine cores . The furyl and propionyl substituents likely influence its electronic properties, solubility, and biological interactions, as seen in structurally related compounds .
Properties
IUPAC Name |
6,9-bis(furan-2-yl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-2-22(28)26-18-8-4-3-7-16(18)25-17-13-15(20-9-5-11-29-20)14-19(27)23(17)24(26)21-10-6-12-30-21/h3-12,15,24-25H,2,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLENDZKLIGGELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CO3)NC4=CC=CC=C41)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-DI(2-FURYL)-10-PROPIONYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the dibenzodiazepine core, followed by the introduction of furan rings and the propionyl group through various substitution reactions. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis have been explored to enhance reaction rates and yields. Additionally, the use of continuous flow reactors and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3,11-DI(2-FURYL)-10-PROPIONYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The furan rings and propionyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield furan oxides, while reduction can produce dihydro derivatives
Scientific Research Applications
3,11-DI(2-FURYL)-10-PROPIONYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as anxiety and depression.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,11-DI(2-FURYL)-10-PROPIONYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting anxiolytic or antidepressant effects. The exact molecular targets and pathways are still under investigation, but studies suggest involvement of gamma-aminobutyric acid (GABA) receptors and other neurotransmitter systems.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Dibenzodiazepine Derivatives
Physicochemical Trends
- Substituent Effects: Furyl Groups: Enhance π-π stacking interactions but reduce solubility (e.g., 10-propionyl-11-(5-nitrophenyl)furyl: Predicted LogP ~3.8) . Acyl Chains: Propionyl (C3) vs. acetyl (C2) groups marginally increase lipophilicity, impacting membrane permeability . Aromatic Substitutents: Pyridinyl (polar) vs. phenyl (non-polar) alter solubility and binding affinity to biological targets .
Biological Activity
3,11-DI(2-FURYL)-10-PROPIONYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the dibenzodiazepine class. Its unique structure incorporates two furan rings and a propionyl group, suggesting significant potential for various biological activities. This article aims to explore its biological activity based on existing research findings.
The compound's molecular formula is with a molecular weight of approximately 348.44 g/mol. It features multiple functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 348.44 g/mol |
| LogP (octanol/water) | 3.12 |
| Water Solubility | Low (estimated) |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system (CNS). Potential mechanisms include:
- Anxiolytic Effects : Similar compounds have shown efficacy in reducing anxiety by modulating GABAergic neurotransmission.
- Antidepressant Properties : The structural similarities to known antidepressants suggest potential serotonin receptor modulation.
- Antipsychotic Activity : The compound may interact with dopamine receptors, similar to other dibenzodiazepines.
In Vitro Studies
Research on related dibenzodiazepine derivatives has demonstrated cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Studies have shown that certain dibenzodiazepine derivatives exhibit selective cytotoxicity against cancerous cells while sparing normal cells. The IC50 values for these compounds ranged from 93.7 µM to over 300 µM across different studies .
Case Studies
- Antitumor Activity : A study evaluated the antitumor efficacy of dibenzodiazepine derivatives against human tumor cell lines. The results indicated that specific substitutions on the dibenzodiazepine structure could enhance cytotoxicity significantly .
- Neuropharmacological Effects : Another investigation focused on the anxiolytic and antidepressant properties of similar compounds in animal models, reporting significant reductions in anxiety-like behaviors .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions that require careful optimization of conditions such as temperature and solvent choice to maximize yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
